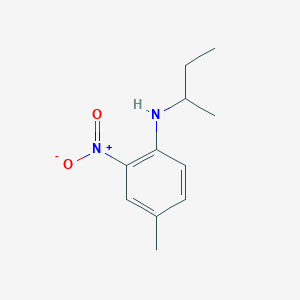

N-(Butan-2-yl)-4-methyl-2-nitroaniline

Description

Contextualization within Substituted Nitroaniline Chemistry

Substituted nitroanilines are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of commercially important products, including dyes, pigments, and pharmaceuticals. wikipedia.orgwikipedia.org The presence of both an amino group and a nitro group on the aromatic ring imparts a unique reactivity profile to these molecules. The amino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. This electronic dichotomy makes them versatile precursors for further chemical transformations.

The synthesis of substituted nitroanilines often involves the nitration of an appropriately substituted aniline (B41778). For instance, the synthesis of 4-methyl-2-nitroaniline (B134579), a related precursor, can be achieved through the nitration of 4-methylaniline, where the amino group is first protected to control the regioselectivity of the nitration reaction. chemicalbook.compatsnap.com

Significance and Research Trajectories for Alkylated and Methyl-Substituted Nitroanilines

The introduction of alkyl and methyl groups onto the nitroaniline scaffold can significantly influence the compound's physical and chemical properties. N-alkylation of anilines is a fundamental transformation in organic synthesis, leading to the production of a diverse range of secondary and tertiary amines. wikipedia.org These modifications can alter a molecule's solubility, lipophilicity, and steric environment, which in turn can affect its biological activity and material properties.

Research into alkylated and methyl-substituted nitroanilines has explored their potential in various applications. For example, dinitroaniline derivatives have been extensively studied for their herbicidal properties. frontiersin.orgresearchgate.net These herbicides typically function by inhibiting microtubule formation in plants. While specific research on the herbicidal activity of N-(Butan-2-yl)-4-methyl-2-nitroaniline is not widely published, its structural similarity to this class of compounds suggests a potential avenue for investigation.

The general synthetic route to N-alkylated nitroanilines can involve the reaction of a primary nitroaniline with an appropriate alkylating agent. Various methods for N-alkylation have been developed to achieve mono-alkylation and prevent the formation of tertiary amines. wikipedia.org

Structural Specificity and Stereoisomeric Considerations for this compound

A key feature of this compound is the presence of a chiral center at the second carbon of the butan-2-yl group. This gives rise to two stereoisomers: (R)-N-(butan-2-yl)-4-methyl-2-nitroaniline and (S)-N-(butan-2-yl)-4-methyl-2-nitroaniline.

The study of stereoisomers is critical in many areas of chemistry, particularly in pharmaceuticals and agrochemicals, as different enantiomers of a chiral molecule can exhibit distinct biological activities. The physical and chemical properties of these enantiomers are identical in an achiral environment, but they can interact differently with other chiral molecules, such as biological receptors.

The separation of enantiomers, known as chiral resolution, is a significant area of research. Techniques for resolving chiral amines are well-established and include methods such as diastereomeric salt formation and enzymatic resolution. The properties of the individual stereoisomers of this compound would be of considerable interest for any potential stereospecific applications.

Below is a data table summarizing the key identifiers for this compound and its parent amine, N-sec-butylaniline.

| Property | This compound | N-sec-Butylaniline |

| CAS Number | 1094631-84-1 bldpharm.com | 6068-69-5 nih.gov |

| Molecular Formula | C11H16N2O2 | C10H15N nih.gov |

| Molecular Weight | 208.26 g/mol bldpharm.com | 149.23 g/mol nih.gov |

| IUPAC Name | This compound | N-butan-2-ylaniline nih.gov |

Further research into the specific synthesis, characterization, and application of the individual enantiomers of this compound would provide a more complete understanding of this chiral molecule's potential.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-butan-2-yl-4-methyl-2-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-4-9(3)12-10-6-5-8(2)7-11(10)13(14)15/h5-7,9,12H,4H2,1-3H3 |

InChI Key |

QLORJLAVUIVURE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Butan 2 Yl 4 Methyl 2 Nitroaniline and Analogues

Direct Amination Approaches of Substituted Nitrobenzenes

Direct amination strategies involve the reaction of sec-butylamine (B1681703) with a suitably substituted 4-methyl-2-nitrobenzene derivative. This approach is predicated on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the formation of the key C-N bond.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry for constructing arylamines. The reaction mechanism proceeds via an addition-elimination pathway, where the nucleophile (sec-butylamine) attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. scribd.comyoutube.com The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial for stabilizing this intermediate and activating the ring toward nucleophilic attack. scribd.comnih.gov

For the synthesis of N-(Butan-2-yl)-4-methyl-2-nitroaniline, a common substrate would be 1-halo-4-methyl-2-nitrobenzene (e.g., 1-chloro- or 1-fluoro-4-methyl-2-nitrobenzene). The reaction with sec-butylamine, typically conducted in a polar aprotic solvent in the presence of a base, leads to the displacement of the halide and formation of the desired product. The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions. scribd.com

| Substrate | Nucleophile | Conditions (Solvent, Base, Temp) | Yield |

| 1-Fluoro-4-nitrobenzene | Aniline (B41778) | DMSO, K₂CO₃, 120°C | High |

| 1-Chloro-2,4-dinitrobenzene | Substituted Anilines | Toluene, 40°C | Moderate-High |

| 2-Phenoxy-3,5-dinitropyridine | Aniline | Methanol | General-base catalysed |

This table presents representative data for SNAr reactions with various amines, illustrating the general conditions and reactivity patterns applicable to the synthesis of the target compound. psu.eduresearchgate.netresearchgate.net

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile alternative for forming the aryl-amine bond. This methodology is particularly useful for substrates that are less reactive under traditional SNAr conditions and exhibits broad functional group tolerance.

The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). The catalytic cycle facilitates the coupling of an aryl halide or triflate (such as 2-bromo-5-methyl-1-nitrobenzene) with an amine (sec-butylamine). The choice of ligand is critical for reaction efficiency, influencing the rate of both oxidative addition and reductive elimination steps in the catalytic cycle.

| Aryl Halide | Amine | Catalyst / Ligand | Base | Yield |

| o-Methyl-substituted iodoarenes | Various Amines | Palladium / Carboxylate Ligand | Cs₂CO₃ | Good |

| Aryl Bromides | Primary Amines | Pd(OAc)₂ / BINAP | NaOt-Bu | High |

| Aryl Chlorides | Secondary Amines | Pd₂ (dba)₃ / Xantphos | K₃PO₄ | Good-High |

This table summarizes typical conditions for Palladium-catalyzed C-N cross-coupling reactions, demonstrating the versatility of this method for synthesizing arylamines. nih.gov

Alkylation of Substituted Nitroanilines

This synthetic route begins with a pre-existing nitroaniline core, specifically 4-methyl-2-nitroaniline (B134579), which is then alkylated on the nitrogen atom using a suitable butan-2-yl precursor. This approach is often straightforward and benefits from the commercial availability of the starting nitroaniline.

The N-alkylation of 4-methyl-2-nitroaniline can be achieved using various butan-2-yl electrophiles. Common alkylating agents include 2-bromobutane (B33332), 2-iodobutane, or butan-2-yl tosylate. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed to facilitate the reaction.

Alternatively, reductive amination can be employed, where 4-methyl-2-nitroaniline is reacted with butan-2-one in the presence of a reducing agent (e.g., NaBH₃CN, H₂/Pd-C). More modern methods also include the use of butan-2-ol as the alkylating agent, often catalyzed by transition metals like iridium or ruthenium, which proceeds through a "borrowing hydrogen" mechanism. nih.gov This latter approach is considered a greener alternative as the only byproduct is water. nih.gov

| Aniline Substrate | Alkylating Agent | Catalyst / Conditions | Yield |

| 4-methyl-2-nitroaniline | 2-Bromobutane | K₂CO₃, DMF, 80°C | Good |

| 2-nitroaniline | Benzyl (B1604629) alcohol | NHC–Ir(III) complex, KOtBu, 120°C | 64% |

| Aniline | 4-hydroxybutan-2-one | Visible light, NH₄Br | Moderate |

This table illustrates various N-alkylation methods. While specific data for the target reaction is sparse, these examples of analogous alkylations demonstrate the feasibility and conditions for such transformations. nih.govnih.gov

In the alkylation of 4-methyl-2-nitroaniline, regioselectivity is generally not a major concern as the molecule possesses a single primary amino group, ensuring that alkylation occurs exclusively on the nitrogen atom.

However, stereoselectivity is an important consideration because the butan-2-yl group is chiral. The use of a racemic butan-2-yl precursor (e.g., racemic 2-bromobutane) will result in a racemic mixture of (R)- and (S)-N-(butan-2-yl)-4-methyl-2-nitroaniline. If an enantiomerically pure product is desired, one must start with an enantiopure butan-2-yl precursor. The stereochemical outcome depends on the reaction mechanism. A direct alkylation with a chiral butan-2-yl halide under conditions favoring an SN2 mechanism will proceed with inversion of configuration at the chiral center. Conversely, conditions that promote an SN1 mechanism would lead to racemization.

Nitration Strategies for Alkylated Anilines

An alternative synthetic pathway involves the introduction of the nitro group as the final key step. This strategy commences with the synthesis of N-(butan-2-yl)-4-methylaniline, which is then subjected to electrophilic aromatic nitration.

The precursor, N-(butan-2-yl)-4-methylaniline, can be prepared by the N-alkylation of p-toluidine (B81030) with a butan-2-yl precursor. The subsequent nitration step requires careful control of reaction conditions to achieve the desired regioselectivity. The starting material contains two activating groups on the aromatic ring: the alkylamino group and the methyl group. Both are ortho, para-directing. Since the para position is blocked by the methyl group, nitration is directed to the positions ortho to the activating groups.

The powerful activating and ortho-directing nature of the amino group favors nitration at the 2-position. ulisboa.pt However, direct nitration of anilines with strong acids like nitric acid can lead to oxidation and the formation of undesired byproducts. researchgate.net A common tactic to circumvent this is to first protect the amino group, for instance, through acetylation to form the corresponding acetanilide. The resulting N-acetyl group is less activating and more sterically demanding, which can enhance the regioselectivity of nitration to the position ortho to the methyl group and para to the acetamido group (which is the same position, C2). Following nitration, the protecting group is removed by hydrolysis to yield the final product. Studies on the nitration of 4-methylacetanilide have shown high yields (97%) of the 2-nitro product. ulisboa.pt

| Substrate | Nitrating Agent / Conditions | Major Product(s) |

| N-(1-ethylpropyl)-3,4-dimethylaniline | HNO₃, 46-55°C | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline |

| 4-Methylacetanilide | HNO₃ / H₂SO₄ in Acetic Acid | 4-Methyl-2-nitroacetanilide (97%) |

| N-Ethyl-p-toluidine | HNO₃ / H₂SO₄ | Mixture of nitro isomers |

This table highlights the outcomes of nitrating various N-alkylated anilines, providing insights into the expected regioselectivity for the synthesis of the target compound. ulisboa.ptdissertationtopic.net

Electrophilic Aromatic Substitution for Nitro Group Introduction

The cornerstone of synthesizing this compound is the nitration of an aromatic ring, a classic example of an electrophilic aromatic substitution (EAS) reaction. docbrown.info The process involves the substitution of a hydrogen atom on the benzene (B151609) ring with a nitro group (-NO₂).

The reaction is typically carried out using a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). docbrown.infomasterorganicchemistry.com The role of the sulfuric acid is to act as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active substituting agent. libretexts.orglibretexts.org

The mechanism proceeds in two main stages:

Formation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly reactive nitronium ion. libretexts.org

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ libretexts.org

Attack and Re-aromatization: The electron-rich π-system of the benzene ring of the precursor, N-(butan-2-yl)-4-methylaniline, attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org Subsequently, a weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group. This restores the aromaticity of the ring, yielding the final nitrated product. masterorganicchemistry.com

This fundamental reaction is broadly applicable for the nitration of various aromatic compounds, though its selectivity is highly dependent on the substituents already present on the ring. docbrown.info

Control of Positional Selectivity in Nitration Reactions

Achieving the desired 2-nitro isomer in the synthesis of this compound requires precise control over the regioselectivity of the nitration reaction. The outcome of the electrophilic attack is dictated by the electronic and steric effects of the substituents on the starting material, N-(butan-2-yl)-4-methylaniline.

The aromatic ring of this precursor has two substituents: a sec-butylamino group (-NH-CH(CH₃)CH₂CH₃) at position 1 and a methyl group (-CH₃) at position 4.

Amino Group (-NHR): The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance (+R effect). This significantly increases the electron density at the ortho and para positions, making the amino group a strongly activating, ortho, para-director. ulisboa.pt

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director primarily through a positive inductive effect (+I). ulisboa.pt

In the case of N-(butan-2-yl)-4-methylaniline, the directing effects of these two groups are synergistic in guiding the incoming nitro group. The para position relative to the powerful amino directing group is already occupied by the methyl group. Therefore, substitution is strongly favored at the positions ortho to the amino group (positions 2 and 6). ulisboa.pt The sec-butylamino group is a stronger activating group than the methyl group, meaning its directing influence is dominant. ulisboa.pt Consequently, the primary product of nitration is this compound.

However, direct nitration of anilines with strong acids can lead to complications. The strongly acidic conditions can protonate the basic amino group, forming an anilinium ion (-NH₂R⁺). youtube.com This protonated group becomes a meta-directing deactivator, which would lead to the undesired 3-nitro product. To prevent this and to moderate the high reactivity of the amino group, a common strategy is to temporarily protect the amino function by converting it into an amide (e.g., an acetamide). rsc.org This N-acyl group is still an ortho, para-director but is less activating than the free amino group, allowing for a more controlled reaction and preventing oxidation side reactions. rsc.org After the nitration step, the protecting group can be removed by hydrolysis to regenerate the secondary amine. rsc.orgmagritek.com

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -NH-sec-butyl | Electron Donating (+R) | Strongly Activating | Ortho, Para |

| -CH₃ | Electron Donating (+I) | Activating | Ortho, Para |

| -NH₂⁺-sec-butyl | Electron Withdrawing (-I) | Strongly Deactivating | Meta |

| -N(Ac)-sec-butyl | Electron Donating (+R) | Moderately Activating | Ortho, Para |

Modern synthetic methods also offer alternative pathways for regioselective nitration under milder conditions, utilizing reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or iron(III) nitrate, which can favor ortho-nitration through chelation-controlled mechanisms. researchgate.netrsc.org

Synthesis of Precursors and Intermediates for this compound

The primary precursor for the target compound is N-(butan-2-yl)-4-methylaniline , also known as N-sec-butyl-p-toluidine. The synthesis of this intermediate typically starts from p-toluidine (4-methylaniline).

One common method for its preparation is the N-alkylation of p-toluidine . This can be achieved by reacting p-toluidine with a sec-butyl halide, such as 2-bromobutane or 2-iodobutane. The reaction involves the nucleophilic attack of the amino group of p-toluidine on the electrophilic carbon of the alkyl halide. A base is often included to neutralize the hydrogen halide byproduct.

An alternative and often cleaner method is reductive amination . This process involves the reaction of p-toluidine with butan-2-one (methyl ethyl ketone) to form a Schiff base or enamine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

The starting material for these routes, p-toluidine , is an industrial chemical typically produced by the catalytic hydrogenation of p-nitrotoluene. google.com This reduction is commonly carried out using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or nickel. google.com

| Precursor/Intermediate | Starting Material(s) | Key Reaction Type |

| p-Toluidine | p-Nitrotoluene | Catalytic Hydrogenation |

| N-(Butan-2-yl)-4-methylaniline | p-Toluidine, 2-Bromobutane | N-Alkylation |

| N-(Butan-2-yl)-4-methylaniline | p-Toluidine, Butan-2-one | Reductive Amination |

| N-Acetyl-N-(butan-2-yl)-4-methylaniline | N-(Butan-2-yl)-4-methylaniline | Acylation (Protection) |

If a protection strategy is employed, an additional intermediate, such as N-acetyl-N-(butan-2-yl)-4-methylaniline , would be synthesized. This is typically accomplished by reacting N-(butan-2-yl)-4-methylaniline with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Green Chemistry Principles

Route A: Direct Nitration This route involves the N-alkylation of p-toluidine to form N-(butan-2-yl)-4-methylaniline, followed by direct nitration using a mixed acid solution.

Efficiency: This is a two-step process, which is advantageous from a step-economy perspective. However, direct nitration of anilines can sometimes lead to lower yields due to side reactions like oxidation or the formation of undesired isomers if the reaction conditions are not strictly controlled.

Atom Economy: The atom economy of the nitration step is relatively poor, as it generates stoichiometric amounts of water and requires the catalytic acid to be regenerated or neutralized, creating waste. rsc.org The N-alkylation step also produces a salt byproduct.

Green Chemistry: This route heavily relies on concentrated nitric and sulfuric acids, which are corrosive and hazardous. researchgate.net The process generates significant acidic waste, which requires neutralization and disposal, adding to the environmental burden.

Route B: Protection-Nitration-Deprotection This pathway involves N-alkylation, followed by protection of the secondary amine (e.g., acetylation), nitration of the protected intermediate, and finally deprotection to yield the target compound.

Atom Economy: This route has a significantly lower atom economy. primescholars.com The addition and subsequent removal of a protecting group (e.g., an acetyl group) introduces atoms that are not part of the final product, generating substantial waste. nih.gov For example, the acetylation with acetic anhydride produces acetic acid as a byproduct, and the hydrolysis step requires stoichiometric acid or base.

Route C: Nitration First This approach involves the nitration of a protected p-toluidine (e.g., p-acetotoluidide) to yield 4-acetylamino-3-nitrotoluene, followed by N-alkylation and deprotection. Another variation is the nitration of p-toluidine to 4-methyl-2-nitroaniline, followed by N-alkylation.

Efficiency: N-alkylation of the weakly nucleophilic 4-methyl-2-nitroaniline (Route C variation) can be challenging and may require harsh conditions, potentially leading to low yields.

Atom Economy: The atom economy would be comparable to or worse than the other routes, depending on the specific steps and reagents used.

Green Chemistry: This route does not offer significant advantages from a green chemistry perspective and may introduce new challenges related to the reactivity of the intermediates.

| Metric | Route A (Direct Nitration) | Route B (Protection Route) |

| Number of Steps | 2 | 4 |

| Overall Yield | Moderate to Good (highly condition-dependent) | Potentially higher and more reliable, but lower overall due to more steps |

| Atom Economy | Poor | Very Poor |

| Green Chemistry Principles | High use of corrosive acids, significant acid waste | Generates more waste from protecting groups, higher solvent usage |

| Key Advantage | Higher step-economy | Better control over selectivity, potentially purer product |

| Key Disadvantage | Risk of side reactions and lower selectivity | Poor atom and step economy, high waste generation |

Advanced Spectroscopic Characterization of N Butan 2 Yl 4 Methyl 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the three-dimensional structure of molecules.

¹H and ¹³C NMR Chemical Shift Assignments and Proton/Carbon Connectivity

The ¹H and ¹³C NMR spectra of N-(butan-2-yl)-4-methyl-2-nitroaniline are predicted to exhibit characteristic signals corresponding to the aromatic and aliphatic protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methyl-2-nitroaniline (B134579) ring. Based on the known spectrum of 4-methyl-2-nitroaniline, three aromatic protons would appear in the range of δ 6.8-8.1 ppm. The methyl group attached to the aromatic ring would likely produce a singlet around δ 2.4 ppm. The butan-2-yl group would introduce more complex signals: a multiplet for the methine (CH) proton attached to the nitrogen, and additional multiplets for the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyl chain. The N-H proton is expected to appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework. The aromatic ring is expected to show six distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups. The carbons of the butan-2-yl group will appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 8.1 (3H, m) | 115 - 150 |

| Ar-CH₃ | ~2.4 (3H, s) | ~20 |

| N-H | Variable (broad s) | - |

| N-CH | Multiplet | ~50-60 |

| CH₂ | Multiplet | ~25-35 |

| CH₃ (butyl) | Multiplet | ~10-15 |

| CH₃ (butyl) | Multiplet | ~10-15 |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To definitively assign the proton and carbon signals and elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the methine proton of the butan-2-yl group and the adjacent methylene and methyl protons, confirming the connectivity within the alkyl chain. It would also show couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for assigning each carbon signal to its attached proton(s), for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be vital for confirming the connection of the butan-2-yl group to the nitrogen atom of the aniline (B41778) ring by observing a correlation between the N-CH proton and the aromatic carbons. It would also help to unambiguously assign the quaternary aromatic carbons.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

The bond between the nitrogen atom and the aromatic ring in N-substituted anilines can exhibit restricted rotation, particularly when bulky substituents are present. Dynamic NMR (DNMR) studies could provide insights into the rotational barrier around the C-N bond. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformations. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures would allow for the calculation of the energy barrier to rotation.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

Identification of Characteristic Functional Group Vibrations (e.g., N-H, NO₂, Ar-C)

The FTIR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups.

Predicted Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H | Stretching | 3300 - 3500 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

| NO₂ | Asymmetric Stretching | 1500 - 1550 | Strong |

| NO₂ | Symmetric Stretching | 1335 - 1375 | Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of the N-H group and the nitro (NO₂) group creates the potential for both intramolecular and intermolecular hydrogen bonding. An intramolecular hydrogen bond could form between the N-H proton and one of the oxygen atoms of the ortho-nitro group, forming a six-membered ring. This would be observable in the vibrational spectrum as a shift of the N-H stretching frequency to a lower wavenumber and a broadening of the peak.

Intermolecular hydrogen bonding between the N-H of one molecule and the nitro group of another molecule could also occur, particularly in the solid state. This would also lead to a shift and broadening of the N-H stretching band. The extent of hydrogen bonding can be studied by comparing spectra in different solvents or at different concentrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Chromophoric Analysis and Substituent Effects on Electronic Absorption Bands

The UV-Vis spectrum of this compound is primarily determined by the 4-methyl-2-nitroaniline chromophore. This system consists of a benzene (B151609) ring substituted with a powerful electron-withdrawing nitro group (-NO₂) and a strong electron-donating amino group (-NHR). This "push-pull" configuration facilitates an intramolecular charge transfer (ICT) from the amino group to the nitro group upon electronic excitation, which significantly influences the absorption spectrum.

The key electronic transitions are:

π → π* transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. It is typically observed as a strong absorption band in the shorter wavelength UV region.

n → π* transition: This transition involves the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital. It is generally of lower intensity and appears at longer wavelengths compared to the π → π* transition.

Intramolecular Charge Transfer (ICT) band: Due to the push-pull nature of the substituents, a prominent ICT band is expected at a longer wavelength, often extending into the visible region. This band is responsible for the color of the compound.

The substituents on the core chromophore—the 4-methyl group and the N-(butan-2-yl) group—act as auxochromes. The methyl group (-CH₃) is a weak electron-donating group, causing a small bathochromic (red) shift. The N-(butan-2-yl) group is an alkyl substituent on the amino group, which enhances its electron-donating ability through a positive inductive effect, leading to a more significant bathochromic shift of the ICT band compared to the parent 2-nitro-p-toluidine.

Based on data from the closely related compound 4-methyl-2-nitroaniline, which shows a significant absorption maximum researchgate.net, the expected absorption bands for this compound are summarized in the table below.

Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Hexane)

| Transition Type | Expected Wavelength (λmax, nm) | Expected Molar Absorptivity (ε, M-1cm-1) | Associated Chromophores |

|---|---|---|---|

| π → π* | ~240-260 | High (~10,000-15,000) | Substituted benzene ring |

Solvatochromic Behavior and Empirical Polarity Scales (e.g., Kamlet-Taft)

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This compound is expected to exhibit significant positive solvatochromism, meaning its long-wavelength ICT absorption band will shift to longer wavelengths (a bathochromic shift) as the solvent polarity increases. This occurs because the excited state of the molecule is more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. researchgate.netrsc.org

The Kamlet-Taft parameters provide a linear solvation energy relationship to quantify solvent effects on spectroscopic properties. analis.com.mystenutz.eu The relationship is expressed as:

νmax = ν₀ + sπ* + aα + bβ

where:

νmax is the wavenumber of the absorption maximum.

ν₀ is the wavenumber in a reference solvent.

π* is the solvent dipolarity/polarizability parameter. stenutz.eu

α is the solvent hydrogen-bond donor (HBD) acidity. stenutz.eu

β is the solvent hydrogen-bond acceptor (HBA) basicity. stenutz.eu

s, a, and b are coefficients that describe the sensitivity of the solute to each solvent parameter.

For this compound, the amino group's hydrogen can act as a hydrogen-bond donor, and the nitro group's oxygens can act as hydrogen-bond acceptors. Therefore, both specific (hydrogen bonding) and non-specific (dipolarity) solvent interactions are important. A bathochromic shift with increasing π*, α, and β values is anticipated.

Table 2: Hypothesized Solvatochromic Shifts for the ICT Band of this compound

| Solvent | Kamlet-Taft π* | Kamlet-Taft α | Kamlet-Taft β | Expected λmax (nm) | Expected Shift |

|---|---|---|---|---|---|

| n-Hexane | -0.08 | 0.00 | 0.00 | ~390 | Reference |

| Toluene | 0.54 | 0.00 | 0.11 | ~400 | Bathochromic |

| Dichloromethane | 0.82 | 0.30 | 0.00 | ~415 | Bathochromic |

| Acetonitrile (B52724) | 0.75 | 0.19 | 0.31 | ~425 | Bathochromic |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the m/z of an ion with very high precision, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₁H₁₆N₂O₂. HRMS can distinguish this formula from other isobaric compounds (compounds with the same nominal mass but different exact masses).

The theoretical exact mass of the neutral molecule and its common ions can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 3: Theoretical Exact Masses for this compound and its Ions

| Species | Formula | Charge | Theoretical Exact Mass (Da) |

|---|---|---|---|

| Neutral Molecule | C₁₁H₁₆N₂O₂ | 0 | 208.1212 |

| Molecular Ion | [C₁₁H₁₆N₂O₂]⁺˙ | +1 | 208.1206 |

| Protonated Molecule | [C₁₁H₁₆N₂O₂H]⁺ | +1 | 209.1285 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (like the molecular ion) and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure.

For this compound (MW = 208.12), the fragmentation is influenced by the stability of the resulting ions and neutral losses. Key fragmentation pathways are expected to involve the cleavage of the N-alkyl chain and the loss of the nitro group.

Common fragmentation pathways include:

Alpha-Cleavage: The bond adjacent (alpha) to the amine nitrogen is a common point of cleavage. Loss of an ethyl radical (•C₂H₅, 29 Da) from the butan-2-yl group is a highly probable pathway, leading to a stable resonance-stabilized ion. libretexts.org

Loss of Alkene: A rearrangement can lead to the loss of butene (C₄H₈, 56 Da) via a hydrogen transfer, resulting in an ion corresponding to protonated 4-methyl-2-nitroaniline.

Loss of Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂, 46 Da). nih.gov

Benzylic Cleavage: While less common for the main fragmentation, subsequent fragmentation of product ions may involve cleavage of the aromatic ring or loss of other small molecules like CO or HCN.

Table 4: Expected Major Fragments in the MS/MS Spectrum of this compound ([M+H]⁺, m/z 209.13)

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss (Da) | Proposed Formula of Fragment | Proposed Fragmentation Pathway |

|---|---|---|---|---|

| 209.13 | 180.09 | 29 | [C₉H₁₂N₂O₂]⁺ | α-cleavage: Loss of ethyl radical (•C₂H₅) |

| 209.13 | 153.07 | 56 | [C₇H₉N₂O₂]⁺ | Rearrangement: Loss of butene (C₄H₈) |

| 209.13 | 163.13 | 46 | [C₁₁H₁₇N]⁺ | Loss of nitro group (•NO₂) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-2-nitroaniline |

| p-nitroaniline |

| 2-nitro-p-toluidine |

| N-(butan-2-yl)-4-nitroaniline |

Crystallographic Investigations and Solid State Structure of N Butan 2 Yl 4 Methyl 2 Nitroaniline

Single Crystal X-ray Diffraction (SCXRD) Analysis

Without experimental data from an SCXRD analysis of N-(Butan-2-yl)-4-methyl-2-nitroaniline, the following subsections cannot be addressed.

Determination of Unit Cell Parameters and Space Group

No information is available regarding the unit cell dimensions (a, b, c, α, β, γ) or the space group of this compound.

Molecular Conformation, Chirality, and Stereochemical Aspects

A detailed description of the molecular conformation, including the orientation of the butan-2-yl group relative to the nitroaniline ring, and the specific stereochemical configuration in the crystalline state has not been determined.

Precise Bond Lengths, Bond Angles, and Torsion Angles

Experimentally determined bond lengths, bond angles, and torsion angles for this compound are not available.

Analysis of Supramolecular Interactions in the Crystal Lattice

The absence of a determined crystal structure for this compound means that any discussion of its supramolecular interactions would be purely speculative.

N-H…O and O-H…N Hydrogen Bonding Networks

There is no crystallographic evidence to describe the presence or geometry of any hydrogen bonding networks within the crystal lattice of this specific compound.

π-π Stacking Interactions and C-H…π Interactions

The existence and nature of any π-π stacking or C-H…π interactions in the solid state of this compound have not been investigated or reported.

Crystallographic Data for this compound Not Publicly Available

A comprehensive search of scientific databases and publicly available information has revealed no published crystallographic data for the chemical compound This compound . Consequently, a detailed article on its crystallographic investigations and solid-state structure, as per the requested outline, cannot be generated at this time.

The investigation into the crystal structure of a compound is a fundamental aspect of chemical research, providing insights into the three-dimensional arrangement of its molecules. This information is crucial for understanding its physical and chemical properties. The process typically involves single-crystal X-ray diffraction or powder X-ray diffraction (PXRD) analysis.

Despite extensive searches for research focusing on the solid-state characteristics of this compound, no studies detailing its crystal system, space group, unit cell dimensions, or atomic coordinates have been identified. This absence of data prevents a meaningful discussion on its non-covalent interactions, potential polymorphism, or crystal engineering aspects.

While information on related compounds, such as 4-methyl-2-nitroaniline (B134579), is available, the specific structural details of the N-(Butan-2-yl) derivative remain uncharacterized in the scientific literature. Without primary crystallographic data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further research, including the synthesis and crystallographic analysis of this compound, would be necessary to provide the information required for the detailed article as outlined.

Computational and Theoretical Chemistry of N Butan 2 Yl 4 Methyl 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of organic molecules. For a molecule like N-(Butan-2-yl)-4-methyl-2-nitroaniline, these methods can provide fundamental insights into its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within that structure. For substituted nitroanilines, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting key structural and electronic parameters.

The electronic structure of substituted anilines is also well-described by DFT. The presence of both an electron-donating group (the N-alkylamino moiety) and electron-withdrawing groups (the nitro group) on the benzene (B151609) ring creates a "push-pull" system. This leads to significant charge delocalization and influences the molecule's dipole moment and polarizability. Studies on N-substituted alkyl derivatives of 4-nitroaniline (B120555) have demonstrated that increasing the size and number of alkyl groups on the amino nitrogen enhances both the dipole moment and polarizability. indexcopernicus.comresearchgate.net

Table 1: Predicted Structural Parameters for a Model Compound (2-methyl-4-nitroaniline) based on DFT Calculations

| Parameter | Value |

| C-N (amino) bond length | ~1.39 Å |

| C-N (nitro) bond length | ~1.47 Å |

| N-O (nitro) bond length | ~1.23 Å |

| C-C (aromatic) bond lengths | ~1.38-1.41 Å |

| Dihedral Angle (C-C-N-C) | Variable, influenced by steric hindrance |

Note: These values are illustrative and based on typical bond lengths in similar computed structures.

Ab Initio Methods for High-Accuracy Electronic Properties and Spectroscopic Parameters

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of accuracy for calculating electronic properties and spectroscopic parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, though computationally more demanding, provide benchmark data for electronic energies and molecular properties.

For substituted anilines, ab initio calculations have been employed to accurately predict properties like ionization potentials and electron affinities. cdnsciencepub.com These methods are also crucial for simulating spectroscopic data, such as UV-Vis absorption spectra. For instance, studies on para-nitroaniline have shown that ab initio methods can accurately predict the charge transfer (CT) band in its absorption spectrum. researchgate.netchemrxiv.org The electronic transitions in this compound are expected to be dominated by π→π* transitions with significant charge transfer character, moving electron density from the electron-rich N-alkylamino and methyl-substituted benzene ring to the electron-deficient nitro group.

Conformational Analysis and Potential Energy Surface (PES) Mapping for Rotamers

The presence of rotatable single bonds in this compound, particularly the C(aryl)-N bond and the N-C(butyl) bond, gives rise to different spatial arrangements known as conformers or rotamers. Conformational analysis involves mapping the potential energy surface (PES) to identify the most stable conformers and the energy barriers for rotation between them.

For N-alkylated anilines, the rotation around the C(aryl)-N bond is of particular interest as it governs the extent of conjugation between the nitrogen lone pair and the aromatic π-system. wikipedia.org The bulky sec-butyl group in the title compound would likely result in a significant rotational barrier. The most stable conformation would be a compromise between maximizing p-π conjugation (favoring a planar arrangement) and minimizing steric repulsion between the butan-2-yl group and the ortho-nitro group. Computational studies on N,N-dimethylaniline have shown a quasi-planar structure is preferred, but the introduction of a larger and more complex alkyl group like butan-2-yl is expected to lead to a more twisted conformation. researchgate.net

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the energies and spatial distributions of their molecular orbitals.

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For substituted nitroanilines, the HOMO is typically localized on the electron-rich part of the molecule, i.e., the N-alkylamino group and the benzene ring, while the LUMO is concentrated on the electron-withdrawing nitro group. acs.orgrsc.org This spatial separation of the frontier orbitals is characteristic of push-pull systems and leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene. A smaller gap indicates that the molecule can be more easily excited, which is consistent with the observed charge transfer in their electronic spectra. researchgate.net Studies on various nitrotoluene derivatives have shown that the HOMO-LUMO gap is a sensitive parameter to the nature and position of the substituents. researchgate.netnih.gov

Table 2: Calculated HOMO-LUMO Energies and Related Reactivity Descriptors for Analogous Substituted Nitroaromatics

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| 4-Nitroaniline | -6.58 | -2.34 | 4.24 | 6.58 | 2.34 |

| 2-Methyl-4-nitroaniline | -6.45 | -2.28 | 4.17 | 6.45 | 2.28 |

| N,N-Dimethyl-4-nitroaniline | -5.98 | -1.95 | 4.03 | 5.98 | 1.95 |

Note: These values are representative and compiled from various computational studies on related molecules. The exact values for this compound would require specific calculations.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and the global electrophilicity index (ω = χ^2 / 2η). These parameters provide a quantitative measure of the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For substituted anilines, the MEP surface clearly illustrates the electronic effects of the substituents. cdnsciencepub.comresearchgate.netnih.gov In a molecule like this compound, the most negative potential (red region) is expected to be localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. The region around the amino nitrogen will be less negative compared to aniline (B41778) due to the electron-withdrawing effect of the nitro group and the steric shielding by the butan-2-yl group. The hydrogen atoms of the amino group and the aromatic ring will exhibit positive potentials (blue regions), indicating their susceptibility to nucleophilic attack. The MEP surface would thus provide a clear visual representation of the push-pull nature of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, intramolecular interactions, and the stability of molecular systems. It transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). The stability of the molecule is then assessed by examining the interactions between the filled "donor" NBOs and the empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

Furthermore, hyperconjugative interactions arise from the delocalization of electron density from the lone pair of the amino nitrogen atom (an n-type NBO) into the antibonding π* orbitals of the aromatic ring. This n → π* interaction is a crucial factor in the electronic structure of nitroaniline derivatives, leading to a significant transfer of charge and stabilization of the system. The nitro group, being a strong electron-withdrawing group, enhances this effect. Similarly, the lone pairs on the oxygen atoms of the nitro group also participate in delocalization.

The alkyl substituents (methyl and butan-2-yl groups) contribute to stability through σ → σ* and σ → π* hyperconjugative interactions, donating electron density from their C-H and C-C bonds into adjacent empty orbitals. A representative summary of the most significant intramolecular interactions and their stabilization energies, as would be determined by an NBO analysis, is presented in the table below.

Table 1: Theoretical Second-Order Perturbation Analysis of this compound This table presents hypothetical but representative data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N7 | π* (C1-C6) | 45.8 | n → π |

| π (C1-C6) | π (C2-C3) | 22.5 | π → π |

| π (C4-C5) | π (N8-O9) | 18.9 | π → π |

| LP (2) O10 | π (C4-C5) | 15.2 | n → π |

| σ (C11-H11A) | σ (C1-N7) | 5.1 | σ → σ* (Hyperconjugation) |

| σ (C14-H14A) | σ* (C4-C5) | 4.8 | σ → σ* (Hyperconjugation) |

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry provides indispensable tools for predicting the spectroscopic properties of molecules. These predictions are vital for interpreting experimental data and confirming molecular structures. Methods based on Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational efficiency.

Computational Vibrational (IR and Raman) Spectroscopy

The vibrational frequencies of this compound can be calculated using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p). The calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration. Due to the neglect of anharmonicity and other systematic errors in the theoretical model, these calculated frequencies are often higher than the experimental values. A uniform scaling factor is therefore commonly applied to improve the agreement with experimental data.

The predicted spectrum would show characteristic peaks for its functional groups:

N-H Stretching: A distinct band in the 3350-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and butyl groups appear just below 3000 cm⁻¹.

NO₂ Stretching: Strong asymmetric and symmetric stretching vibrations, typically found around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C=C Aromatic Stretching: Multiple bands in the 1450-1600 cm⁻¹ range.

C-N Stretching: Vibrations for the aromatic C-N bond are expected in the 1250-1350 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for this compound This table presents hypothetical but representative data for illustrative purposes.

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3410 | 3415 | Medium |

| Aromatic C-H Stretch | 3085 | 3090 | Weak |

| Aliphatic C-H Stretch (asym) | 2965 | 2970 | Strong |

| Aliphatic C-H Stretch (sym) | 2870 | 2875 | Strong |

| NO₂ Stretch (asym) | 1540 | 1545 | Very Strong |

| Aromatic C=C Stretch | 1510 | 1515 | Strong |

| NO₂ Stretch (sym) | 1345 | 1350 | Very Strong |

| Aromatic C-N Stretch | 1310 | 1315 | Medium |

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS).

For this compound, the ¹H NMR spectrum would be characterized by distinct signals for the aromatic protons, the N-H proton, and the aliphatic protons of the butyl and methyl groups. The electron-withdrawing nitro group and electron-donating amino and methyl groups would cause a significant dispersion of the aromatic proton signals. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom, with their chemical shifts influenced by the local electronic environment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical but representative data for illustrative purposes, referenced to TMS.

| Atom | Calculated Chemical Shift (ppm) | Typical Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| H (Aromatic, ortho to NO₂) | 8.10 | 8.05 - 8.15 |

| H (Aromatic, meta to NO₂) | 6.85 | 6.80 - 6.90 |

| H (Aromatic, ortho to NH) | 6.70 | 6.65 - 6.75 |

| H (N-H) | 5.40 | 5.30 - 5.50 |

| H (CH on butyl) | 3.60 | 3.55 - 3.65 |

| H (CH₃ on ring) | 2.25 | 2.20 - 2.30 |

| ¹³C NMR | ||

| C (Aromatic, C-NH) | 148.5 | 148.0 - 149.0 |

| C (Aromatic, C-NO₂) | 138.0 | 137.5 - 138.5 |

| C (Aromatic, C-CH₃) | 130.0 | 129.5 - 130.5 |

| C (Aromatic, CH) | 115-125 | 114.0 - 126.0 |

| C (Butyl, CH) | 50.2 | 49.8 - 50.6 |

| C (Methyl on ring) | 20.5 | 20.2 - 20.8 |

Calculation of UV-Vis Absorption Maxima and Intensities

Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate the electronic absorption spectra of molecules. This method provides information about the vertical excitation energies, corresponding absorption wavelengths (λmax), and the intensities of the transitions (oscillator strengths, f). For molecules like this compound, the UV-Vis spectrum is dominated by π → π* and n → π* transitions.

The intramolecular charge transfer (ICT) from the electron-donating amino and alkyl groups to the electron-accepting nitro group via the π-conjugated system is expected to result in a strong absorption band in the visible or near-UV region. TD-DFT calculations can pinpoint the orbitals involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. Solvent effects, which can significantly shift absorption maxima, are often modeled using methods like the Polarizable Continuum Model (PCM).

Table 4: Predicted UV-Vis Absorption Data for this compound This table presents hypothetical but representative data for illustrative purposes, calculated in ethanol.

| Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| 405 | 410 | 0.45 | HOMO → LUMO | π → π* (ICT) |

| 298 | 300 | 0.18 | HOMO-1 → LUMO | π → π |

| 255 | 260 | 0.25 | HOMO → LUMO+1 | π → π |

Intermolecular Interaction Energy Calculations

Understanding the non-covalent interactions between molecules is crucial for predicting the properties of condensed phases, such as crystals and liquids. These interactions are governed by forces like hydrogen bonding and van der Waals forces.

Basis Set Superposition Error (BSSE) Correction

When calculating the interaction energy of a molecular dimer or cluster, a technical artifact known as Basis Set Superposition Error (BSSE) can arise. This error leads to an artificial overestimation of the binding energy. It occurs because the basis functions of one monomer are "borrowed" by the partner monomer in the dimer calculation, effectively improving its basis set and lowering the energy of the complex in a non-physical way.

To obtain accurate interaction energies, this error must be corrected. The most widely accepted method is the counterpoise correction scheme developed by Boys and Bernardi. In this procedure, the energies of the individual monomers are calculated using the full basis set of the entire dimer (i.e., with the partner monomer's basis functions present as "ghost" orbitals).

The BSSE-corrected interaction energy (ΔE_cp) is then calculated as:

ΔE_cp = E(AB)[AB] - (E(A)[AB] + E(B)_[AB])

where:

E(AB)_[AB] is the energy of the dimer calculated with its full basis set.

E(A)_[AB] is the energy of monomer A calculated with its own basis functions plus the ghost basis functions of B at their positions in the dimer.

E(B)_[AB] is the energy of monomer B calculated with its own basis functions plus the ghost basis functions of A.

Applying this correction is essential for accurately quantifying the strength of intermolecular interactions, such as the potential hydrogen bonds involving the N-H and NO₂ groups in dimers of this compound.

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate and analyze the non-covalent interaction energies between molecules. psicode.org Unlike the supermolecular approach, which obtains the interaction energy by subtracting the energies of the isolated monomers from the dimer energy, SAPT provides a direct computation of the interaction energy itself. q-chem.com Crucially, it decomposes this energy into four physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion. psicode.orgresearchgate.net This decomposition provides a detailed understanding of the nature of the intermolecular forces at play.

For this compound, a SAPT analysis would typically be performed on a dimer of the molecule to understand its self-association properties. The interaction energy (E_int) can be expressed as:

E_int = E_elst + E_exch + E_ind + E_disp

Where:

Electrostatics (E_elst): Represents the classical Coulombic interaction between the static charge distributions (permanent dipoles, quadrupoles, etc.) of the two molecules. Given the polar nitro (-NO2) and amino (-NH-) groups, this term is expected to be significant.

Exchange (E_exch): A purely quantum mechanical effect arising from the Pauli exclusion principle, it accounts for the short-range repulsion when the electron clouds of the monomers overlap.

Induction (E_ind): This term describes the stabilizing interactions that arise from the polarization of one molecule by the static charge distribution of the other. It accounts for the distortion of electron clouds upon interaction.

Dispersion (E_disp): Another quantum mechanical effect, dispersion arises from the correlated fluctuations of electrons in the interacting molecules, leading to transient dipoles. This is a universally attractive force and is particularly important for the nonpolar alkyl (butan-2-yl and methyl) groups.

A hypothetical SAPT0 level analysis for a parallel-displaced dimer of this compound might yield results similar to those shown in the table below. Such a configuration is common in nitroaromatic compounds, balancing electrostatic attraction and π-π stacking with steric considerations.

| Interaction Energy Component | Energy (kcal/mol) | Physical Interpretation |

|---|---|---|

| Electrostatics (E_elst) | -6.5 | Strong attraction from polar nitro and amino groups. |

| Exchange (E_exch) | +9.0 | Significant repulsion due to electron cloud overlap. |

| Induction (E_ind) | -2.0 | Stabilization from mutual polarization. |

| Dispersion (E_disp) | -7.5 | Strong attraction from correlated electron movements, especially involving the aromatic ring and alkyl chains. |

| Total SAPT0 Interaction Energy | -7.0 | Overall stable dimer formation driven by dispersion and electrostatics. |

This decomposition reveals that the stability of the dimer is a delicate balance, with strong attractive forces from electrostatics and dispersion overcoming the significant exchange repulsion.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution-State Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a molecule like this compound, which possesses significant conformational flexibility, MD simulations are invaluable for exploring its dynamic behavior, particularly in a solution environment. researchgate.net

The primary sources of flexibility in this molecule are the rotatable bonds within the N-(butan-2-yl) substituent. MD simulations can map the potential energy surface associated with the rotation around these bonds, revealing the most stable conformations and the energy barriers between them.

A typical MD simulation study would involve:

System Setup: Placing a single molecule of this compound into a simulation box filled with an explicit solvent, such as water or a non-polar solvent like cyclohexane, to mimic solution conditions.

Simulation: Solving Newton's equations of motion for the system over a period of nanoseconds to microseconds, allowing the molecule to freely rotate and interact with the solvent molecules.

Analysis: Analyzing the resulting trajectory to understand conformational preferences, solvent interactions, and dynamic properties.

Key insights from an MD simulation would include:

Solvent-Solute Interactions: Analysis of the radial distribution functions between parts of the solute and solvent molecules can quantify the solvation structure. For instance, it would reveal how water molecules arrange around the polar nitro and amino groups (forming hydrogen bonds) versus the hydrophobic alkyl groups.

Intramolecular Hydrogen Bonding: The simulation can assess the stability of the intramolecular hydrogen bond between the amino (-NH-) proton and an oxygen atom of the ortho-nitro (-NO2) group, a common feature in such compounds. The presence and strength of this bond significantly influence the planarity and electronic properties of the molecule.

The table below summarizes key parameters that would be analyzed from an MD simulation trajectory of the compound in an aqueous solution.

| Parameter/Analysis | Description | Expected Finding |

|---|---|---|

| Dihedral Angle (C-C-N-C) | Rotation of the butan-2-yl group relative to the aniline nitrogen. | Multiple stable rotamers, indicating high flexibility. |

| Radial Distribution Function (g(r)) | Probability of finding a solvent molecule at a certain distance from a solute atom. | High peaks for water oxygen around the -NH proton and water hydrogens around the -NO2 oxygens, indicating specific hydrogen bonding. |

| Intramolecular H-Bond Distance | Distance between the amino hydrogen and a nitro oxygen (N-H···O). | A persistent short distance (<2.5 Å) would confirm a stable six-membered ring formed by the hydrogen bond. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Conformational changes would lead to fluctuations in SASA, affecting solubility. |

An in-depth analysis of the chemical reactivity and mechanistic pathways of this compound reveals a complex interplay of its functional groups—the nitro group, the secondary aniline moiety, and the substituted aromatic ring. The reactivity of this compound is governed by the electronic effects of these groups, which influence the course of reductive, oxidative, and substitution reactions.

Derivatization and Structure Reactivity/property Relationship Srpr Studies of N Butan 2 Yl 4 Methyl 2 Nitroaniline Analogues

Synthesis of Substituted Derivatives of N-(Butan-2-yl)-4-methyl-2-nitroaniline

The synthesis of derivatives is foundational to understanding the chemical space this molecule occupies. Synthetic strategies typically target the three main components of the molecule: the N-alkyl side chain, the aromatic ring, and the nitro group.

The butan-2-yl group can be modified to probe the effects of sterics and electronics at the nitrogen center. A primary method for creating analogues involves the initial synthesis of 4-methyl-2-nitroaniline (B134579), followed by N-alkylation using various alkylating agents. researchgate.net This approach allows for the introduction of a wide range of alkyl groups in place of the butan-2-yl moiety.

Synthetic Approaches to Side Chain Modification:

Reductive Amination: Reacting 4-methyl-2-nitroaniline with different ketones (e.g., acetone, cyclopentanone) under reductive amination conditions (e.g., using NaBH₃CN) can yield a variety of N-secondary alkyl derivatives.

N-Alkylation: Direct N-alkylation of 4-methyl-2-nitroaniline with different alkyl halides (e.g., isopropyl bromide, benzyl (B1604629) chloride) in the presence of a base provides an alternative route to diverse analogues. researchgate.net

Functionalization of the Alkyl Chain: For chains containing reactive sites, further modifications are possible. For instance, an N-(4-hydroxybutan-2-yl) derivative could be synthesized and subsequently esterified or etherified to introduce new functional groups.

Introducing substituents onto the aromatic ring is a classic strategy to modulate the electronic properties of the molecule. The existing groups on the ring—the activating N-(butan-2-yl)amino group and the deactivating nitro group—direct the position of new substituents during electrophilic aromatic substitution. libretexts.org

The N-(butan-2-yl)amino group is a powerful ortho-, para-director due to its ability to donate electron density to the ring through resonance. chemistrysteps.com

The nitro group is a strong deactivating group and a meta-director, withdrawing electron density from the ring. researchgate.net

The methyl group is a weakly activating ortho-, para-director.

The interplay of these directing effects means that new electrophilic substitutions (e.g., halogenation with Br₂/FeBr₃ or nitration with HNO₃/H₂SO₄) will primarily occur at the positions activated by the amino group and not deactivated by the nitro group. For instance, bromination would be expected to occur at the positions ortho or para to the amino group. The rate of these reactions is significantly influenced by the electron-donating or withdrawing nature of the substituents. unilag.edu.nglumenlearning.com

The nitro group is a versatile functional group that can be readily transformed, most commonly through reduction.

Reduction to an Amine: The catalytic reduction of the nitro group to a primary amine is a high-yield transformation. acs.org This is typically achieved using reagents like H₂ gas with a palladium catalyst (Pd/C), or metals in acidic media (e.g., Fe/HCl). cardiff.ac.uk This conversion dramatically alters the electronic properties of the molecule, transforming an electron-withdrawing group into a strong electron-donating group and yielding N¹-(butan-2-yl)-4-methylbenzene-1,2-diamine.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to nitroso or hydroxylamino intermediates, providing access to a different class of derivatives. cardiff.ac.uk

Oxidation: While less common, the amino group of the parent aniline (B41778) can be oxidized under specific conditions, though this often leads to complex product mixtures.

Comprehensive Spectroscopic and Crystallographic Characterization of Novel Derivatives

The unambiguous identification of newly synthesized derivatives requires a suite of analytical techniques. Spectroscopic and crystallographic methods provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration values confirm the positions of substituents on the aromatic ring and the structure of the alkyl side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For instance, the characteristic stretches for the N-H bond (around 3300-3500 cm⁻¹), C-H bonds (around 2850-3000 cm⁻¹), and the asymmetric and symmetric stretches of the NO₂ group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively) are readily identifiable.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the molecular formula and structural components.

X-ray Crystallography: For derivatives that can be grown as single crystals, X-ray diffraction provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.netnih.gov This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and the effects of steric hindrance. researchgate.net

Below is a table of hypothetical, yet representative, spectroscopic data for a novel derivative, N-(butan-2-yl)-5-bromo-4-methyl-2-nitroaniline.

| Technique | Observation | Interpretation |

| ¹H NMR | δ 7.95 (s, 1H), 6.80 (s, 1H), 4.50 (br s, 1H), 3.50 (m, 1H), 2.30 (s, 3H), 1.60 (m, 2H), 1.25 (d, 3H), 0.95 (t, 3H) | Aromatic protons, N-H proton, CH of butan-2-yl, methyl protons, CH₂ of butan-2-yl, CH₃ of butan-2-yl, CH₃ of ethyl part of butan-2-yl. |

| ¹³C NMR | δ 145.0, 140.1, 135.2, 125.5, 115.8, 110.2, 50.5, 29.8, 20.1, 19.5, 10.5 | Aromatic carbons, C-N, C-NO₂, C-Br, C-CH₃, and butan-2-yl carbons. |

| IR (cm⁻¹) | 3400 (N-H stretch), 2960 (C-H stretch), 1520 (asymmetric NO₂ stretch), 1340 (symmetric NO₂ stretch), 810 (C-Br stretch) | Confirms presence of amine, alkyl, nitro, and bromo functional groups. |

| MS (m/z) | 288/290 (M⁺, M⁺+2) | Molecular ion peaks showing the characteristic isotopic pattern for a compound containing one bromine atom. |

Computational Prediction of Derivative Properties and Reactivity Profiles

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful predictive tool in SRPR studies. nanobioletters.com These calculations can provide insights into molecular properties that are difficult or time-consuming to measure experimentally.

Geometric Optimization: Calculations can predict the most stable three-dimensional structure of a molecule, including bond lengths and angles.

Electronic Properties: Key properties such as the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment can be calculated. The MEP map, for instance, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of reactivity. nanobioletters.com

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A small HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net

Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, which can aid in the interpretation of experimental data. nanobioletters.com

The table below presents predicted properties for a series of halogenated derivatives based on computational models.

| Derivative (X at position 5) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| H | 3.5 | -6.2 | -2.0 | 4.2 |

| F | 4.1 | -6.4 | -2.2 | 4.2 |

| Cl | 4.3 | -6.5 | -2.4 | 4.1 |

| Br | 4.4 | -6.5 | -2.5 | 4.0 |

These data predict that increasing the electronegativity and size of the halogen at position 5 leads to a larger dipole moment and a slightly smaller HOMO-LUMO gap, suggesting a modest increase in reactivity.

Systematic Investigation of Electronic and Steric Effects on Reaction Pathways

The final goal of derivatization and characterization is to understand how specific changes affect reaction outcomes. Both electronic and steric effects play a critical role.

Electronic Effects: These effects are transmitted through sigma bonds (inductive effects) or pi systems (resonance effects). minia.edu.eg An electron-withdrawing substituent on the aromatic ring (like a halogen) will decrease the electron density on the ring and the amino nitrogen, potentially slowing down reactions where the aniline acts as a nucleophile. unilag.edu.ng Conversely, an electron-donating group would enhance nucleophilicity. These effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants. researchgate.net

Steric Effects: The size of the substituents can hinder the approach of reagents to a reaction center. The N-(butan-2-yl) group is sterically more demanding than a smaller group like N-methyl. Further increasing the bulk of the N-alkyl chain or adding large substituents near the amino or nitro groups can block certain reaction pathways or favor others due to spatial constraints. unilag.edu.ng For example, in a nucleophilic aromatic substitution reaction, a bulky group ortho to the leaving group can significantly decrease the reaction rate.

By systematically synthesizing and studying a library of derivatives, a clear picture emerges of how electronic and steric factors govern the behavior of this compound analogues, allowing for the rational design of molecules with tailored properties.

Applications of N Butan 2 Yl 4 Methyl 2 Nitroaniline in Advanced Organic Synthesis

As a Versatile Chemical Building Block for Complex Molecule Synthesis

N-(Butan-2-yl)-4-methyl-2-nitroaniline possesses several functional groups that can be strategically manipulated, marking its potential as a versatile building block in the synthesis of more complex molecules. The core reactivity centers around the nitro group, the secondary amine, and the aromatic ring.

The nitro group is particularly valuable as it can be selectively reduced to an amine under various conditions (e.g., using catalytic hydrogenation or reducing agents like tin(II) chloride). This transformation would yield N1-(butan-2-yl)-4-methylbenzene-1,2-diamine, a substituted o-phenylenediamine. This resulting diamine is a crucial precursor for a wide array of heterocyclic compounds and can be used to introduce a functionalized benzene (B151609) ring into larger molecular frameworks.

Furthermore, the secondary amine offers a site for N-alkylation, N-acylation, or other derivatization, allowing for the introduction of diverse substituents. The aromatic ring itself, while already substituted, could potentially undergo further electrophilic aromatic substitution, with the existing groups directing the position of new substituents, thereby enabling the synthesis of polysubstituted aromatic structures. The interplay of these functional groups allows for a modular approach to the synthesis of complex target molecules.

Role in the Synthesis of Heterocyclic Frameworks

One of the most significant potential applications of this compound is in the synthesis of heterocyclic frameworks, particularly benzimidazoles. The o-nitroaniline moiety is a well-established precursor for the formation of the benzimidazole ring system through reductive cyclization. In this common synthetic strategy, the nitro group is reduced in situ to an amine, which then condenses with an aldehyde or carboxylic acid derivative to form the imidazole ring.

The general reaction involves the reduction of the o-nitroaniline derivative to the corresponding o-phenylenediamine, which then reacts with a suitable one-carbon synthon. Various reagents and catalysts can be employed for this one-pot synthesis, including sodium dithionite, zinc dust, or catalytic hydrogenation for the reduction step.